molecular formula C7H2Cl3N B3055599 3,4,5-Trichlorobenzonitrile CAS No. 6575-06-0

3,4,5-Trichlorobenzonitrile

Cat. No. B3055599
CAS RN: 6575-06-0
M. Wt: 206.5 g/mol
InChI Key: YLMCXFMAQAAAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorobenzonitrile (TCBN) is an organic compound that is widely used in scientific research. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as acetone and chloroform. TCBN is a versatile compound that can be used for a variety of purposes, including as a herbicide, a fungicide, and as a reagent in organic synthesis. In

Scientific Research Applications

Nuclear Quadrupole Resonances Studies

3,4,5-Trichlorobenzonitrile has been analyzed through nuclear quadrupole resonances (NQR), particularly focusing on 14N and 35Cl nuclei. Studies like those by Negita, Shibata, and Kubo (1975) have observed resonance lines for these nuclei, contributing to our understanding of the molecule's electronic environment and structural characteristics (Negita, Shibata, & Kubo, 1975).

Magnetic Properties in Coordination Chemistry

In coordination chemistry, derivatives of chlorobenzonitrile, such as 3,5-dichlorobenzoate, have been used as bridging ligands in synthesizing tetranuclear clusters. Research like that conducted by Zhao et al. (2014) demonstrates how these compounds contribute to the study of paramagnetic behavior and slow magnetic relaxation in certain metal complexes (Zhao et al., 2014).

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared and Raman, has been employed to study compounds like 2,4,6-trichlorobenzonitrile, a close relative of this compound. This research, such as the work by Faniran (1975), offers insights into molecular structures and thermodynamic properties based on vibrational frequencies (Faniran, 1975).

Corrosion Inhibition Studies

Derivatives of benzonitrile, including 3,4-diaminobenzonitrile, have been researched for their potential as corrosion inhibitors. Studies like Sığırcık, Tüken, and Erbil (2016) delve into their effectiveness in protecting metals like steel from corrosion, expanding our understanding of organic compounds in material protection (Sığırcık, Tüken, & Erbil, 2016).

Environmental Bioremediation

Chloroaniline-based compounds, including derivatives of trichlorobenzonitrile, are significant environmental contaminants. Research by Kuhn and Suflita (1989) on the microbial degradation of chloroanilines suggests potential bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Synthesis of Antimicrobial Compounds

Polyhalobenzonitrile derivatives have been synthesized and evaluated for antimicrobial activities. Shi et al. (2013) explored this area, highlighting the potential of these compounds in developing new antimicrobial agents (Shi et al., 2013).

Energetic Material Research

Trinitromethyl-substituted triazoles, including compounds related to trichlorobenzonitrile, form a class of high-density energetic materials. Studies like those by Thottempudi and Shreeve (2011) explore their detonation properties, offering insights into the design of high-performance explosives (Thottempudi & Shreeve, 2011).

properties

IUPAC Name

3,4,5-trichlorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMCXFMAQAAAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215952
Record name Benzonitrile, 3,4,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6575-06-0
Record name 3,4,5-Trichlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6575-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3,4,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3,4,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trichlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4,5-Trichlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3,4,5-Trichlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3,4,5-Trichlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3,4,5-Trichlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
3,4,5-Trichlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.